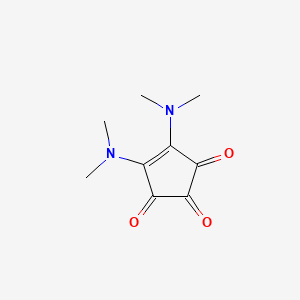![molecular formula C14H28OSi B14670844 Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane CAS No. 39834-29-2](/img/structure/B14670844.png)
Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane is an organosilicon compound characterized by the presence of a cyclopropyl group attached to an octenyl chain, which is further bonded to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane typically involves the reaction of cyclopropyl alcohol derivatives with octenyl silanes under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the cyclopropyl-oxy linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving optimal results.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between organosilicon compounds and biological molecules. It may also serve as a model compound for investigating the biocompatibility of silicon-based materials.
Medicine
Industry
In industrial applications, this compound is used in the production of specialty coatings, adhesives, and sealants. Its unique properties enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane involves its interaction with molecular targets through the formation of stable bonds with various functional groups. The cyclopropyl group provides rigidity to the molecule, while the trimethylsilyl group enhances its reactivity and stability. These interactions can influence the compound’s behavior in different chemical and biological environments.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl{[1-(trimethylsilyl)-1-hepten-2-yl]oxy}silane
- Trimethyl{[1-(trimethylsilyl)-1-hexyn-3-yl]oxy}silane
- Trimethyl(prop-1-en-1-yl)silane
Uniqueness
Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane is unique due to its combination of a cyclopropyl group and an octenyl chain, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific applications and reactions that may not be possible with other similar compounds.
Propiedades
Número CAS |
39834-29-2 |
|---|---|
Fórmula molecular |
C14H28OSi |
Peso molecular |
240.46 g/mol |
Nombre IUPAC |
trimethyl-(1-oct-1-en-2-ylcyclopropyl)oxysilane |
InChI |
InChI=1S/C14H28OSi/c1-6-7-8-9-10-13(2)14(11-12-14)15-16(3,4)5/h2,6-12H2,1,3-5H3 |
Clave InChI |
YNMABEODPWYZBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C)C1(CC1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


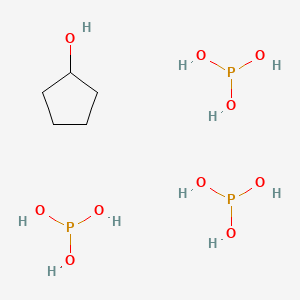
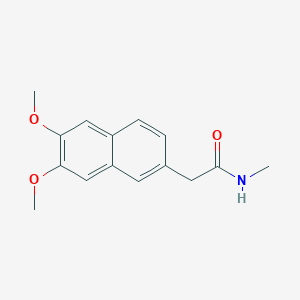
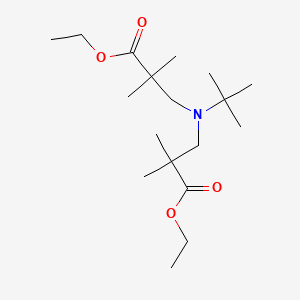
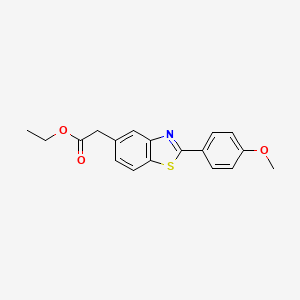


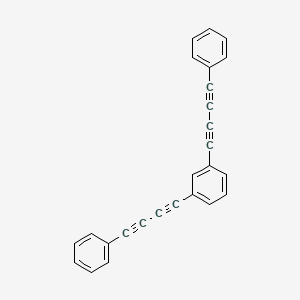
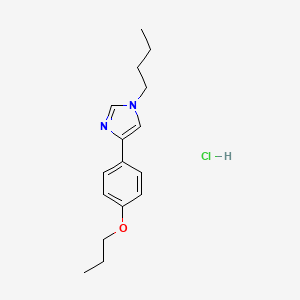
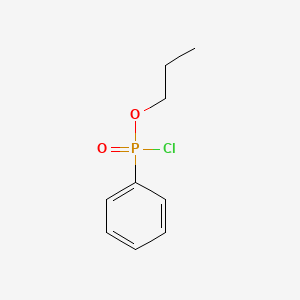
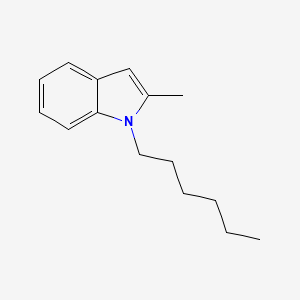
![4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B14670834.png)
![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)

